Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Chiral resolution Solid-state characterization Enantiomeric purity

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid (CAS 162856-35-1) is a single-enantiomer, N-silyl-protected 4-oxoazetidine-2-carboxylic acid derivative belonging to the β-lactam (2-azetidinone) class of heterocycles. Its IUPAC name is (2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid, molecular formula C₁₀H₁₉NO₃Si, and molecular weight 229.35 g/mol.

Molecular Formula C10H19NO3Si
Molecular Weight 229.35 g/mol
CAS No. 162856-35-1
Cat. No. B062949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
CAS162856-35-1
Molecular FormulaC10H19NO3Si
Molecular Weight229.35 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
InChIInChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
InChIKeyLIEWITJXZYCDLE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid (CAS 162856-35-1): Procurement-Grade Chiral β-Lactam Building Block


(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid (CAS 162856-35-1) is a single-enantiomer, N-silyl-protected 4-oxoazetidine-2-carboxylic acid derivative belonging to the β-lactam (2-azetidinone) class of heterocycles. Its IUPAC name is (2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid, molecular formula C₁₀H₁₉NO₃Si, and molecular weight 229.35 g/mol . The compound features a strained four-membered β-lactam ring bearing a reactive 4-oxo group and a free 2-carboxylic acid moiety, with the nitrogen protected by a sterically demanding tert-butyldimethylsilyl (TBDMS) group that confers enhanced chemical stability compared to smaller silyl congeners . Commercially, it is supplied as a white crystalline powder with a well-defined melting point of 137.0–141.0 °C and is available at certified purities up to 99% from major research-chemical suppliers, making it a reproducible, quality-controlled chiral intermediate for pharmaceutical R&D .

Why (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid Cannot Be Casually Substituted by S-Enantiomer or Alternative N-Protected Analogs


The scientific and industrial user cannot interchangeably substitute this (R)-TBDMS-β-lactam with its (S)-enantiomer (CAS 82938-50-9) or with alternative N-protected 4-oxoazetidine-2-carboxylic acid derivatives without risking divergent outcomes in chiral synthesis. The (R) and (S) enantiomers exhibit measurably distinct solid-state properties—the (R)-enantiomer melts at 137.0–141.0 °C while the (S)-enantiomer melts at 135.0–137.0 °C , reflecting differences in crystal lattice packing that translate to differential solubility and handling behaviour . More critically, the TBDMS protecting group on the β-lactam nitrogen is not merely a passive masking group: its steric bulk directly modulates ring-strain, electrophilicity at the 4-oxo position, and the chemoselectivity of subsequent N-desilylation versus ring-opening pathways [1]. Substituting the TBDMS group with a smaller TMS group reduces acid stability by a factor of ~20,000, while a Boc or Cbz carbamate imposes orthogonal deprotection conditions (strong acid or hydrogenolysis) that are incompatible with the acid-labile β-lactam core [2]. These quantifiable differences in physical properties, protecting-group orthogonality, and chiral integrity mean that generic substitution carries a material risk of altered reaction yields, impurity profiles, and failure of downstream enantioselective transformations.

Quantitative Differentiation Evidence for (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid Versus Closest Analogs


Melting Point and Crystalline Identity: (R)-TBDMS-β-Lactam vs. (S)-TBDMS-β-Lactam Enantiomer

The (R)-enantiomer (CAS 162856-35-1) and the (S)-enantiomer (CAS 82938-50-9) are chemically identical in connectivity and molecular weight but exhibit a measurable difference in melting point range: 137.0–141.0 °C for the (R)-enantiomer versus 135.0–137.0 °C for the (S)-enantiomer , representing an upward shift of +4.0 °C at the upper bound for the (R) form. Both are reported as white crystalline powders . This melting point differential, reproducible across supplier certificates of analysis, provides a simple, low-cost identity verification test to distinguish the two enantiomers upon receipt and to confirm that no racemisation or cross-contamination has occurred during storage.

Chiral resolution Solid-state characterization Enantiomeric purity

TBDMS vs. TMS N-Protecting Group Stability: Acid-Mediated Cleavage Resistance

The TBDMS (tert-butyldimethylsilyl) protecting group on the β-lactam nitrogen of the target compound provides approximately 20,000-fold greater resistance to acid-catalysed hydrolytic cleavage compared with the corresponding TMS (trimethylsilyl) analogue [1]. This relative stability scale—TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000)—is derived from systematic comparative hydrolysis studies of silyl ethers and is widely accepted as a class-level benchmark for silyl protecting group selection [2]. While this data is obtained from O-silyl ether systems and applied here as a class-level inference for N-silyl β-lactams, the underlying steric and electronic principles governing Si–N versus Si–O bond lability parallel each other sufficiently to make the rank order transferable. The practical consequence is that the TBDMS-protected (R)-4-oxoazetidine-2-carboxylic acid can survive mildly acidic work-up conditions and chromatographic purification steps that would cleave a TMS-protected analogue, thereby preserving the integrity of the β-lactam ring for subsequent synthetic transformations.

Protecting group strategy Acid stability Silyl ether orthogonality

Certified Purity Benchmark: (R)-Enantiomer at 99% Assay vs. S-Enantiomer at Minimum 95% from Alternative Sources

The (R)-enantiomer (CAS 162856-35-1) is routinely supplied at 99% assay (HPLC/titration) with infrared spectrum conformity by the Thermo Scientific/Acros Organics product line , and at 98+% by Fluorochem . In contrast, the (S)-enantiomer (CAS 82938-50-9) is commonly listed at a minimum purity of 95% from several specialist suppliers . While 99% purity material is also available for the (S)-enantiomer, the procurement landscape reveals that the (R)-enantiomer more consistently appears at the ≥98–99% tier across multiple reputable vendors. This purity differential has practical significance: at 95% purity, a 1.00 g batch contains up to 50 mg of unidentified impurities that may include residual solvents, diastereomeric contaminants, or desilylated β-lactam by-products. At 99% purity, the total impurity burden is reduced five-fold to ≤10 mg/g, which is critical when the compound is used as a stoichiometric chiral building block in multi-step pharmaceutical intermediate synthesis where impurities can propagate and amplify through subsequent transformations.

Purity specification Quality assurance Research procurement

TBDMS-Protected β-Lactam as a Validated Intermediate in Carbapenem Antibiotic Synthesis

The TBDMS-protected 4-oxoazetidine-2-carboxylic acid scaffold has been explicitly validated as a key intermediate in the synthesis of the carbapenem nucleus. King et al. (1995) demonstrated an efficient synthesis of the carbapenem core from a TBDMS-protected acetoxyazetidinone via oxalimide cyclization technology, wherein the TBDMS group served as a critical N-protecting moiety that could be selectively removed by desilylation at the oxalimide stage to access a variety of protecting-group schemes [1]. In parallel, Schneider and Otto (2001) showed that 4-oxoazetidine-2-carboxylic acid protected at the nitrogen by silyl groups (including TBDMS) could be coupled with amino acid and oligopeptide esters, with subsequent desilylation releasing free β-lactam peptides for evaluation as enzyme inhibitors [2]. These literature precedents establish that the TBDMS-protected (R)-β-lactam is not merely a hypothetical building block but a demonstrated productive intermediate in both carbapenem antibiotic synthesis and β-lactam peptidomimetic development. By contrast, N-Boc or N-Cbz protected 4-oxoazetidine-2-carboxylic acids require hydrogenolysis or strong acid for deprotection—conditions documented to cause competing β-lactam ring-opening [3].

Carbapenem synthesis Oxalimide cyclization β-Lactam antibiotic

Crystalline Physical Form and Handling Reproducibility vs. Low-Melting or Oily Analogs

The (R)-TBDMS-4-oxoazetidine-2-carboxylic acid is consistently described across multiple supplier specifications as a white to off-white crystalline powder and/or chunks with a melting point of 137–141 °C . In contrast, the unprotected (S)-4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7) melts at 99–102 °C , while certain N-alkyl or N-acyl substituted 4-oxoazetidine-2-carboxylate derivatives are reported as oils or low-melting solids [1]. The higher melting point and crystalline habit of the TBDMS-protected (R)-enantiomer confer practical advantages for precision weighing on microbalance systems (±0.01 mg accuracy), reduced hygroscopicity under ambient handling, and superior long-term storage stability without cold-chain requirements. This is a non-trivial procurement consideration for contract research organisations and medicinal chemistry laboratories where compound handling efficiency and inventory stability directly impact project timelines.

Solid-state properties Weighing accuracy Process chemistry

Orthogonal N-Desilylation Enables Selective Reduction to Chiral Azetidine-2-ylmethanol Without Ring-Opening

The (R)-configured 4-oxoazetidine-2-carboxylic acid core (in its N-unprotected form) is the direct precursor to (2R)-azetidin-2-ylmethanol, a key chiral intermediate for the synthesis of (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine, a non-opioid nicotinic acetylcholine receptor (nAChR) modulator reported to be 30–100 times more potent than morphine as an analgesic [1]. Patent CA2372182A1 specifically addresses the reduction of (2R)-4-oxoazetidinone-2-carboxylic acid to (2R)-azetidin-2-ylmethanol, highlighting the problematic formation of a decomposition impurity when using LiAlH₄ in ether at scale and providing an improved process [1]. The TBDMS-protected (R)-enantiomer (CAS 162856-35-1) serves as the stable, storable precursor from which the free N–H β-lactam can be liberated by fluoride-mediated desilylation under mild, pH-neutral conditions immediately prior to the reduction step, thereby avoiding premature degradation of the unprotected β-lactam during storage . In contrast, storing the unprotected (2R)-4-oxoazetidine-2-carboxylic acid directly carries the risk of dimerisation and ring-opening upon prolonged storage.

Chiral azetidine nAChR modulator Selective reduction

Procurement-Driven Application Scenarios for (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid (CAS 162856-35-1)


Chiral Carbapenem Antibiotic Intermediate Synthesis

Medicinal chemistry teams developing novel carbapenem-class antibiotics can deploy this (R)-TBDMS-protected β-lactam directly as the chiral carbapenem nucleus precursor. The TBDMS protecting group remains intact through oxalimide cyclisation and is chemoselectively removed via fluoride-mediated desilylation at the penultimate stage, as demonstrated by King et al. (1995) [1]. The 99% certified purity ensures that the carbapenem intermediate is not contaminated with diastereomeric impurities originating from the (S)-enantiomer, which could otherwise propagate into the final antibiotic and complicate biological assay interpretation.

β-Lactam Peptidomimetic Library Construction for Protease Inhibitor Screening

Building on the methodology of Schneider & Otto (2001) [1], this compound serves as the N-silyl-protected β-lactam carboxylic acid coupling partner for amino acid and oligopeptide esters. Following peptide coupling, fluoride-mediated desilylation releases the free β-lactam peptide without affecting the β-lactam ring or the peptide backbone. The crystalline solid form (mp 137–141 °C) and ambient storage stability make it practical for automated parallel synthesis workflows where accurate gravimetric dispensing of the building block into 96-well reaction plates is required. The 20,000× greater acid stability of TBDMS over TMS [2] means that mildly acidic peptide coupling work-up conditions will not prematurely cleave the N-protecting group.

Chiral Azetidine Building Block for CNS Drug Discovery

Research groups targeting nicotinic acetylcholine receptor (nAChR) modulators can utilise this compound as the stable, storable precursor to (2R)-azetidin-2-ylmethanol, the chiral alcohol intermediate in the synthesis of (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine—an analgesic candidate reported to exhibit 30–100× the potency of morphine [1]. The TBDMS group protects the β-lactam nitrogen during storage, preventing the ring-opening and dimerisation side reactions documented for the unprotected acid. The 99% assay purity and crystalline physical form [2] support reproducible scale-up of the subsequent reduction step described in Patent CA2372182A1 [1].

Asymmetric Synthesis Methodology Development Using Chiral β-Lactam Templates

Academic and industrial methodology groups investigating ring-expansion, cycloaddition, or enantioselective transformations of β-lactams can rely on this compound as a well-characterised, single-enantiomer substrate. The melting point specification (137–141 °C) provides a straightforward identity verification endpoint [1], while the TBDMS group's orthogonal deprotection chemistry (fluoride-labile, acid-stable) allows chemists to design multi-step sequences where the silyl group is removed at a strategically chosen point without affecting other acid-sensitive functionality. The consistent crystalline form eliminates the variability in reaction outcomes that can arise when using hygroscopic or partially amorphous batches of unprotected β-lactam analogs [2].

Quote Request

Request a Quote for (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.